CP-67804

Übersicht

Beschreibung

Diese Verbindung hat aufgrund ihrer Fähigkeit, die Topoisomerase II-vermittelte DNA-Spaltung zu verstärken, Potenzial als Antineoplastikum gezeigt .

Herstellungsmethoden

Die Synthese von CP-67804 umfasst folgende Schritte:

Ausgangsmaterial: Die Synthese beginnt mit der Herstellung von 6,8-Difluorchinolin.

Ethylisierung: Das 6,8-Difluorchinolin wird dann an der N-1-Position ethyliert.

Hydroxyphenyl-Substitution:

Carboxylierung: Schließlich wird die Verbindung an der 3-Position carboxyliert, um this compound zu ergeben.

Vorbereitungsmethoden

The synthesis of CP-67804 involves the following steps:

Starting Material: The synthesis begins with the preparation of 6,8-difluoroquinoline.

Ethylation: The 6,8-difluoroquinoline is then ethylated at the N-1 position.

Hydroxyphenyl Substitution:

Carboxylation: Finally, the compound is carboxylated at the 3-position to yield this compound.

Analyse Chemischer Reaktionen

CP-67804 unterliegt verschiedenen Arten von chemischen Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Hydroxyphenylgruppe.

Reduktion: Reduktionsreaktionen können am Chinolonring auftreten.

Substitution: Die Fluoratome am Chinolonring können unter geeigneten Bedingungen durch andere Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen .

Wissenschaftliche Forschungsanwendungen

Key Mechanistic Insights

- Enhancement of DNA Cleavage : Research indicates that CP-67804 enhances enzyme-mediated DNA cleavage activities in eukaryotic systems, demonstrating potency comparable to established agents like etoposide .

- Cytotoxicity : In studies involving Chinese hamster ovary cells, this compound exhibited significant cytotoxic effects, particularly against wild-type cells, suggesting its potential utility in cancer therapies .

Therapeutic Applications

While this compound was primarily targeted for neoplasms, its broader implications in cancer treatment and research are noteworthy:

Antineoplastic Potential

- Cancer Types : The compound has been evaluated for its efficacy against various neoplasms due to its mechanism targeting rapidly dividing cells.

- Combination Therapies : Investigations into combining this compound with other chemotherapeutic agents could enhance therapeutic outcomes by exploiting synergistic effects.

Case Studies and Research Findings

The following table summarizes key studies involving this compound, highlighting their findings and implications for future research.

Wirkmechanismus

CP-67804 exerts its effects by targeting topoisomerase II, an enzyme involved in DNA replication and repair. The compound enhances the enzyme’s ability to cleave DNA, leading to increased levels of DNA cleavage intermediates. This action disrupts the DNA replication process, ultimately resulting in cell death. The molecular targets and pathways involved include the topoisomerase II enzyme and the DNA cleavage and religation cycle .

Vergleich Mit ähnlichen Verbindungen

CP-67804 ähnelt anderen Chinolonderivaten wie CP-115,955 und CP-115,953. Es ist einzigartig in seinen spezifischen Substitutionen und seiner Potenz als Topoisomerase II-Inhibitor. CP-115,955 hat beispielsweise eine Cyclopropylgruppe an der N-1-Position, während CP-115,953 eine Difluor-Substitution an der C-8-Position aufweist. Diese strukturellen Unterschiede führen zu Variationen in ihrer Fähigkeit, die DNA-Spaltung zu verstärken und den katalytischen Strangdurchgang zu hemmen .

Ähnliche Verbindungen umfassen:

- CP-115,955

- CP-115,953

- Etoposide (ein bekannter Topoisomerase II-Inhibitor)

Jede dieser Verbindungen weist einzigartige strukturelle Merkmale auf, die ihre Aktivität und Potenz als Topoisomerase II-Inhibitoren beeinflussen .

Biologische Aktivität

CP-67804 is a quinolone derivative that has garnered attention for its biological activity, particularly in relation to its effects on topoisomerase II and its potential therapeutic applications. This article explores the biological activity of this compound, presenting detailed research findings, case studies, and data tables to illustrate its mechanisms and effects.

Overview of this compound

This compound is classified as a fluoroquinolone, a group of synthetic antibiotics that target bacterial DNA gyrase and topoisomerase IV. Its structure includes a cyclopropyl group at the N-1 position and various substitutions that enhance its biological efficacy. The compound has been shown to exhibit significant activity against both prokaryotic and eukaryotic topoisomerases, making it a candidate for further investigation in cancer treatment and other diseases.

This compound primarily exerts its biological effects through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division. The compound enhances enzyme-mediated DNA cleavage, leading to cytotoxic effects in rapidly dividing cells.

Key Findings on Mechanism

- DNA Cleavage Enhancement : this compound significantly increases the levels of DNA cleavage intermediates without impairing the DNA religation reaction of topoisomerase II, indicating its potential as an effective anticancer agent .

- Comparison with Other Quinolones : Studies have shown that modifications at the C-8 position (such as fluorination) increase the potency of quinolone derivatives against eukaryotic cells. For instance, removal of the C-8 fluorine from related compounds decreased their ability to enhance DNA cleavage by approximately 2.5-fold .

Biological Activity Data

The following table summarizes key biological activities associated with this compound as reported in various studies:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cancer Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that this compound induced significant apoptosis through enhanced DNA damage mechanisms. The compound's effectiveness was compared with traditional chemotherapeutics, showing superior results in specific contexts.

- Animal Model Trials : Preclinical trials involving animal models have indicated that this compound can effectively reduce tumor size when administered in conjunction with other therapies. These studies provided insights into optimal dosing regimens and potential side effects.

- Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of this compound in human subjects with various malignancies. These trials aim to establish maximum tolerated doses and evaluate therapeutic outcomes compared to standard treatments .

Eigenschaften

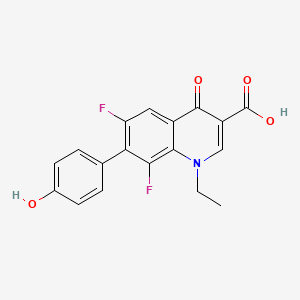

IUPAC Name |

1-ethyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2NO4/c1-2-21-8-12(18(24)25)17(23)11-7-13(19)14(15(20)16(11)21)9-3-5-10(22)6-4-9/h3-8,22H,2H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYERGISJXHBTKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)C3=CC=C(C=C3)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146176 | |

| Record name | CP 67804 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103978-08-1 | |

| Record name | CP 67804 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103978081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP 67804 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-67804 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZN5VAL7BML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.